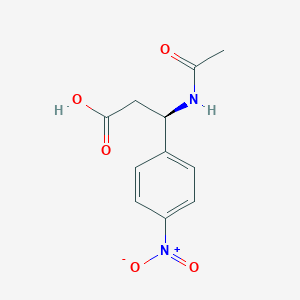

Acetyl-p-nitro-beta-phenylalanine

Description

Properties

Molecular Formula |

C11H12N2O5 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

(3R)-3-acetamido-3-(4-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1 |

InChI Key |

IGXJPNSMMOYCOC-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Molecular Characterization and Spectroscopic Investigations

Spectroscopic Analysis Techniques

The structural and electronic properties of Acetyl-p-nitro-beta-phenylalanine have been elucidated using several key spectroscopic methods.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a important tool for identifying the functional groups and understanding the vibrational modes of this compound. The presence of the nitro group is confirmed by characteristic asymmetric and symmetric stretching vibrations. When the nitro group is attached to an aromatic ring, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. vscht.cz The carbonyl (C=O) stretching vibration of the acetyl group is also a prominent feature in the IR spectrum. For comparison, the C=O stretch in saturated aliphatic ketones is observed around 1715 cm⁻¹. vscht.cz In related molecules like N-acetyl-L-phenylalanine, sharp bands at 1695 cm⁻¹ and 1552 cm⁻¹ are observed. researchgate.net The analysis of vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), provides detailed insights into the molecule's structure and bonding. yildiz.edu.tr For instance, in similar acetylated amino acids, intramolecular hydrogen bonds, such as the C5 hydrogen bond, can be identified and characterized by shifts in the N-H stretching frequency. nih.gov

The table below summarizes key IR absorption bands relevant to the structural components of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1475 | vscht.cz |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1290 | vscht.cz |

| Carbonyl (C=O) | Stretch | ~1715 | vscht.cz |

| Amide I (C=O stretch) | Stretch | ~1695 | researchgate.net |

| Amide II (N-H bend) | Bend | ~1552 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of similar compounds like N-acetyl-L-phenylalanine, distinct signals are observed for the protons of the phenyl ring, the alpha-proton, the beta-protons, and the acetyl methyl group. For example, in N-acetyl-D-phenylalanine, the protons of the phenyl ring appear in the range of 7.21-7.28 ppm, the alpha-proton at 4.417 ppm, and the acetyl methyl protons at 1.786 ppm. chemicalbook.com The chemical shifts are influenced by factors such as solvent and the presence of neighboring functional groups. ucl.ac.uk For instance, in hyperphenylalaninemic rabbits, a resonance centered at 7.37 ppm was observed for the phenyl ring protons of phenylalanine in the brain. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of the carbon atoms. In L-phenylalanine, the carboxyl carbon resonates around 174 ppm, while the aromatic carbons appear between 127 and 137 ppm. bmrb.io Two-dimensional NMR techniques, such as COSY and ROESY, can be employed to establish connectivity between protons and to study through-space interactions, which is crucial for conformational analysis. nih.gov

The following table presents typical ¹H and ¹³C NMR chemical shifts for related phenylalanine derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Phenyl H | 7.21 - 7.38 | 127 - 137 | chemicalbook.comchemicalbook.com |

| α-H | ~4.42 | ~55 | chemicalbook.com |

| β-H | ~2.84 - 3.05 | ~38 | chemicalbook.com |

| Acetyl CH₃ | ~1.79 | ~22 | chemicalbook.com |

| Carbonyl C=O | - | ~171 | bmrb.io |

| Carboxyl COOH | - | ~174 | bmrb.io |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. researchgate.net In electron ionization (EI) mass spectrometry of N-acetyl-L-phenylalanine, the molecular ion peak is observed, confirming its molecular weight. nist.gov The fragmentation of the molecule under EI conditions leads to the formation of characteristic fragment ions, which can be used to deduce the connectivity of the atoms. For instance, the base peak in the mass spectrum of N-acetyl-D-phenylalanine is often the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the Cα-Cβ bond. chemicalbook.com Electrospray ionization (ESI) is another common technique, particularly for analyzing molecules in solution, and can be used to study non-covalent complexes. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Supramolecular Assemblies

Circular Dichroism (CD) spectroscopy is a vital technique for studying the chirality and secondary structure of molecules like this compound. As a chiral molecule, it will exhibit a characteristic CD spectrum. The CD spectrum is sensitive to the conformation of the molecule and can be used to study changes in its three-dimensional structure. nih.gov For example, the CD spectra of L- and D-phenylalanine show approximately equal but opposite signals. researchgate.net The formation of ordered structures or supramolecular assemblies can lead to unique CD patterns, such as the ultra-narrow CD peak observed for phenylalanine at high concentrations, which is attributed to the formation of chiral structural features. nih.gov

UV-Vis Spectroscopy in Reaction Monitoring and Probe Development

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The aromatic nitro group and the phenyl ring are strong chromophores that absorb light in the UV region. The absorption spectrum is sensitive to the local environment of the chromophore and can be used to monitor reactions or to probe the structure of larger systems. For instance, the reduction of the nitro group to an amino group can be followed by monitoring the disappearance of the absorption band of the nitro group and the appearance of a new band for the amino group. researchgate.netresearchgate.net The absorption of the phenyl ring of phenylalanine is typically observed in the 230-300 nm range. nih.gov Changes in the UV-Vis spectrum can also indicate interactions with other molecules or changes in the solvent environment. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and interactions of this compound are crucial for its properties and function. Conformational analysis aims to identify the preferred spatial arrangements of the atoms in the molecule.

Theoretical methods, such as empirical force-field calculations and quantum mechanical methods, are used to explore the potential energy surface of the molecule and to identify stable conformers. researchgate.netconicet.gov.ar These calculations have shown that for similar dipeptides, conformations are stabilized by intramolecular hydrogen bonds, forming five-membered (C5) or seven-membered (C7) rings. researchgate.net The relative stability of these conformers can be influenced by the solvent. researchgate.net For N-acetyl-(E)-dehydrophenylalanine N'-methylamide, the extended conformer is predominant in dichloromethane (B109758) solution, stabilized by a C5 hydrogen bond. nih.gov

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the solid-state structure and solution behavior of this compound. In the solid state, amino acids often exist as zwitterions with strong intermolecular hydrogen bonds between the ammonium (B1175870) and carboxylate groups. yildiz.edu.tr In solution, the molecule can interact with solvent molecules and with other solute molecules. These interactions can influence the conformational equilibrium and the spectroscopic properties of the molecule. researchgate.net The study of these interactions is essential for understanding the behavior of this compound in different environments.

Gas-Phase Conformational Studies of Acetylated Phenylalanine Analogs

The conformational preferences of acetylated phenylalanine derivatives have been a subject of both computational and experimental investigations, providing a model for understanding the behavior of this compound in the gas phase. Studies on N-Acetyl-Phenylalanyl-NH2 (NAPA), a closely related analog, have revealed the existence of multiple stable conformers. researchgate.net

A synergistic approach combining gas-phase UV and IR/UV double-resonance spectroscopy with density functional theory (DFT) and post-Hartree-Fock calculations has successfully identified three distinct conformers of NAPA. The most stable of these is an extended beta(L) conformation of the peptide backbone. Two other less abundant conformers are attributed to gamma-folded backbone structures, which differ in the orientation of their side chains. researchgate.net These findings highlight the influential role of side chain/backbone interactions in determining the local conformational preferences of a phenylalanine residue within a peptide chain. researchgate.net

Computational studies on norbornane (B1196662) analogues of phenylalanine further underscore the impact of structural rigidity on conformational profiles. These studies suggest that the bulky norbornane structure introduces steric constraints that favor C7-like structures over extended conformations. The orientation of the phenyl ring, in turn, further restricts the flexibility of the peptide backbone, leading to a marked preference for a specific region of the (phi, psi) conformational space. nih.gov

Interactive Table: Conformational Preferences of N-Acetyl-Phenylalanyl-NH2 (NAPA) researchgate.net

| Conformer | Backbone Conformation | Key Stabilizing Interaction | Relative Abundance |

| I | Extended beta(L) | NH(i+1)-aromatic(i) interaction | Most Abundant |

| II | Gamma-folded | Intramolecular hydrogen bond | Less Abundant |

| III | Gamma-folded | Intramolecular hydrogen bond | Less Abundant |

This table is based on data from a study on N-Acetyl-Phenylalanyl-NH2 and is intended to be illustrative for this compound.

Hydrogen Bonding Networks in Amino Acid Crystal Structures

The presence of a nitro group on the phenyl ring of this compound introduces a significant potential for hydrogen bonding. While the nitro group is generally considered a weak hydrogen bond acceptor, its participation in such interactions is well-documented in various crystal structures. unl.edunih.gov

In the context of crystal engineering, the ability of functional groups to form predictable hydrogen bonds is crucial. Studies on nitroanilines have shown that the nitro group can participate in hydrogen bonding networks, which is a key step in designing materials with specific properties. acs.org Research on nitro-functionalized dibromodiazadiene dyes has demonstrated that the nitro group can act as a halogen bond acceptor, competing with other weak interactions to form one-dimensional chains in the solid state. nih.gov The strength of these interactions can be evaluated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density distribution. nih.gov

For this compound, the nitro group's oxygen atoms could act as acceptors for hydrogen bonds from the amide N-H group of a neighboring molecule or from solvent molecules if present. The specific geometry and strength of these hydrogen bonds would depend on the crystal packing and the electronic environment created by the rest of the molecule.

Side Chain/Backbone Interactions in Peptidic Systems

The interplay between the side chain and the backbone is a fundamental determinant of peptide and protein structure. In this compound, the p-nitro-substituted phenyl ring constitutes the side chain, and its interactions with the acetylated amino group and the beta-carbon backbone are critical.

Studies on N-Acetyl-Phenylalanyl-NH2 have shown that an interaction between the amide N-H of the following residue and the aromatic ring of phenylalanine (an NH(i+1)-aromatic(i) interaction) is a key stabilizing feature of the most stable extended conformation. researchgate.net It is plausible that a similar interaction could occur in oligomers or aggregated states of this compound.

Furthermore, the introduction of a 2-nitrophenylalanine into a polypeptide chain has been shown to enable photochemical cleavage of the polypeptide backbone. nih.gov This highlights a unique reactivity imparted by the nitro-substituted side chain, which can influence the stability and function of the entire peptide. While the subject compound is a beta-amino acid, the potential for such intramolecular interactions and reactions should be considered. The flexibility of the side chain, defined by the chi (χ) dihedral angles, is also a critical factor. Quantum mechanical calculations on dipeptides have shown that the intrinsic conformational energies of amino acid side chains play a significant role in their observed rotameric distributions in proteins. nih.gov

Hydration Studies of Protonated Aromatic Amino Acids

The hydration of amino acids is a fundamental process that influences their structure, reactivity, and biological function. Studies on the hydration of protonated aromatic amino acids like phenylalanine, tryptophan, and tyrosine provide valuable insights into how water molecules are likely to interact with protonated this compound. researchgate.netnih.gov

Experimental and theoretical studies have shown that for protonated phenylalanine, both the ammonium and carboxyl groups are primary hydration sites. researchgate.netnih.gov The first water molecule binds with a significant energy of approximately 13 kcal/mol. Subsequent water molecules bind less strongly. The ammonium group can accommodate up to three water molecules, and the carboxyl group one, before a second solvation shell begins to form. researchgate.netnih.gov

For this compound, if protonated, the acetylated amino group and the carboxylic acid would be the primary sites for hydration. Infrared photodissociation (IRPD) spectroscopy of hydrated protonated phenylalanine has revealed the presence of different hydration isomers, where water molecules bind to different sites on the amino acid. nih.gov A unique binding site involving the N-terminus and the pi-system of the side chain has also been identified. nih.gov The presence of the electron-withdrawing nitro group in this compound could influence the acidity of the carboxylic acid and the proton affinity of the amino group, thereby modulating the energetics of hydration at these sites.

Interactive Table: Calculated Binding Energies for the First Water Molecule to Protonated Phenylalanine researchgate.netnih.gov

| Binding Site | Binding Energy (kcal/mol) |

| Ammonium Group | ~13 |

| Carboxyl Group | ~13 |

This data is for protonated phenylalanine and serves as an estimate for the potential hydration energetics of protonated this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a high-fidelity description of the electronic structure and geometry of molecules. These methods are essential for understanding the intrinsic properties of Acetyl-p-nitro-beta-phenylalanine.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic properties of molecules. For aromatic amino acids like phenylalanine and its derivatives, DFT methods, such as B3LYP, are used to accurately compute properties like molecular structures and electron densities. acs.orgnih.gov Post-Hartree-Fock methods, while computationally more demanding, provide even higher accuracy and are used as benchmarks for DFT calculations. These methods are critical for understanding the impact of the acetyl and nitro groups on the electronic distribution within the phenylalanine scaffold.

A general strategy for accurately computing conformational and spectroscopic properties of flexible molecules like aromatic amino acids involves a combination of DFT and composite wave-function methods. acs.org This approach has been successfully applied to phenylalanine and tyrosine, providing results that closely match experimental data from microwave and infrared spectroscopy. acs.org The introduction of the acetyl and p-nitro modifications in this compound would influence the electronic structure, which can be precisely characterized using these high-level quantum mechanical methods.

While less accurate than DFT, semi-empirical methods like AM1, PM3, and MNDO offer a significant advantage in computational speed, making them suitable for initial geometry optimizations and for studying larger systems. gelisim.edu.trdtic.mil These methods have been used to calculate the optimized structures and energies of phenylalanine. gelisim.edu.tr For a modified amino acid like this compound, semi-empirical methods can provide a rapid initial assessment of its preferred geometry before more rigorous and computationally expensive methods are employed. dtic.mil A new method for optimizing parameters for semi-empirical calculations has been developed, leading to improved accuracy in predicting heats of formation. dtic.mil

| Method | Application | Key Findings/Advantages |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular properties | Accurate prediction of conformational and spectroscopic properties. acs.org |

| Post-Hartree-Fock Methods | High-accuracy electronic structure | Benchmark for DFT calculations. |

| Semi-Empirical Methods (AM1, PM3, MNDO) | Initial geometry optimization | Computationally efficient for large systems. gelisim.edu.trdtic.mil |

Molecular Mechanics (MM) and Dynamics Simulations

Molecular mechanics and dynamics simulations allow for the study of the conformational flexibility and interactions of molecules over time, providing insights into their behavior in a biological environment.

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. For flexible molecules like this compound, exploring this landscape is crucial for understanding its biological activity. The conformational preferences of phenylalanine derivatives are influenced by intramolecular interactions, such as hydrogen bonds. researchgate.netnih.gov Theoretical calculations can be used to construct a Ramachandran potential energy surface, which helps to identify the most stable conformers. nih.govresearchgate.net The energy landscape of a molecule can unify different proposed mechanisms for processes like fibril elongation in amyloid-beta peptides. nih.gov

Computational tools like Rosetta are invaluable for protein engineering and design, including the incorporation of non-canonical amino acids (NCAAs). rosettacommons.orgmeilerlab.org Rosetta can model and design proteins containing NCAAs, but this requires the generation of specific parameter files that describe the unique properties of the modified residue. meilerlab.orgrosettacommons.org This process involves creating an initial 3D model of the NCAA, often with capping groups like acetyl and N-methyl to mimic the peptide backbone, followed by quantum mechanical minimization to obtain accurate bond lengths and angles. rosettacommons.org The ability to incorporate NCAAs with novel chemistries, such as this compound, opens up new avenues for designing proteins with enhanced stability, novel functions, or specific binding properties. nih.gov The development of tools like FakeRotLib aims to streamline the parameterization of NCAAs for use in Rosetta, making the process faster and more accessible. nih.gov

| Technique | Application | Example |

|---|---|---|

| Conformational Analysis | Determining stable 3D structures | Identifying preferred conformations of acetyl-L-Phe anilides. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying molecular motion and interactions | Simulating the transport of N-acetyl-phenylalanine-amide across a membrane. nih.gov |

| Rosetta Modeling | Protein design and engineering with non-canonical amino acids | Incorporating NCAAs to improve protein binding affinity. plos.org |

Structure-Activity Relationship (SAR) Computational Approaches for Modified Phenylalanine Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery, aiming to elucidate the connection between a molecule's chemical structure and its biological activity. gardp.org Computational SAR methods, in particular, employ sophisticated modeling and machine learning techniques to predict the biological effects of novel compounds based on their chemical features. oncodesign-services.com These in silico approaches are instrumental in guiding the optimization of lead compounds by systematically exploring how structural modifications can enhance potency and selectivity while minimizing potential off-target effects. gardp.orgoncodesign-services.com For modified phenylalanine derivatives, such as this compound, computational SAR provides a powerful framework for rational drug design.

Detailed research into various modified phenylalanine derivatives has utilized several computational techniques to build robust and predictive SAR models. The primary goals are to identify the key structural attributes that govern a molecule's interaction with a biological target and to use this understanding to design more effective compounds. oncodesign-services.com

A prominent computational approach in this field is the three-dimensional quantitative structure-activity relationship (3D-QSAR). nih.gov This method explores the relationship between the biological activity of a set of compounds and their 3D properties, represented by molecular fields. Two widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA calculates steric and electrostatic fields around aligned molecules, while CoMSIA provides a more nuanced view by also considering hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.gov The resulting models are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to either increase or decrease biological activity. This provides intuitive guidance for medicinal chemists to modify the molecular structure for improved performance. nih.govscience.gov

A significant 3D-QSAR study was conducted on a series of 73 beta-phenylalanine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes. nih.gov The study successfully generated highly predictive CoMFA and CoMSIA models, using the negative logarithm of the half-maximal inhibitory concentration (pIC50) as the measure of biological activity. nih.gov The statistical robustness of these models was validated internally using the leave-one-out cross-validation method, which yielded high cross-validated correlation coefficient (q² or r²cv) values, indicating strong predictive power. nih.govnih.gov

Table 1: Statistical Results of 3D-QSAR Models for Beta-Phenylalanine Derivatives as DPP-IV Inhibitors nih.govThis interactive table summarizes the statistical validation of the CoMFA and CoMSIA models from the study. The high r²cv values demonstrate the models' strong predictive capabilities.

| Model | Fields Used | Cross-Validated r² (r²cv) |

|---|---|---|

| CoMFA | Steric, Electrostatic | 0.759 |

| CoMSIA 1 | Steric, Electrostatic, Hydrophobic, H-Bond Donor | 0.750 |

| CoMSIA 2 | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor | 0.708 |

| CoMSIA 3 | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor | 0.694 |

The analysis of the contour maps generated from these models provided crucial insights into the structural requirements for potent DPP-IV inhibition. nih.gov These maps help identify specific locations on the inhibitor molecule where, for example, bulky groups might enhance activity (favorable steric interaction) or where electronegative groups could be beneficial (favorable electrostatic interaction). nih.govscience.gov

Beyond 3D-QSAR, other computational methods are applied to understand the properties of modified phenylalanine compounds. For instance, studies on N-acetyl-phenylalaninylamide (NAPA), a related capped phenylalanine, have used Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to analyze its conformational preferences and the thermodynamic effects of microhydration. scirp.org Such fundamental studies provide the energetic and structural data that underpin more complex SAR models. scirp.org Similarly, research on N-(p-nitrobenzoyl)-L-phenylalanine has employed computational molecular mechanics to confirm its structure. researchgate.net

Table 2: Examples of Computational Methods Applied to Phenylalanine Derivatives This table showcases various computational approaches and their applications in studying modified phenylalanine derivatives, highlighting the diversity of available tools.

| Compound/Derivative Class | Computational Method(s) | Key Findings/Application | Reference |

|---|---|---|---|

| Beta-phenylalanine derivatives | CoMFA, CoMSIA | Generated predictive models for DPP-IV inhibition; identified key structural features for activity. | nih.gov |

| N-acetyl-phenylalaninylamide (NAPA) | DFT (wB97XD/cc-pVTZ), MP2 | Determined stable conformers and analyzed thermodynamic properties of hydration. | scirp.org |

| N-(p-nitrobenzoyl)-L-phenylalanine | Molecular Mechanics | Confirmed acylated derivative structure. | researchgate.net |

| Phenylalanine Derivatives | Force Field Development (GAFF) | Produced and tested parameters for molecular dynamics (MD) simulations. | nih.gov |

| Piperazinyl phenylalanine derivatives | QSAR | Identified molecular fragments and properties favoring VLA-4/VCAM-1 inhibition. | science.gov |

Advanced computational strategies such as the SAR matrix approach also contribute to the field. This method systematically organizes analogue series based on a common core structure and single substitution sites, facilitating the analysis of SAR trends and even enabling "SAR transfer," where insights from one chemical series can be applied to another. nih.gov These computational tools collectively provide a powerful, multi-faceted approach to understanding and predicting the biological activity of modified phenylalanine derivatives, paving the way for the rational design of new therapeutic agents. nih.govnih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Investigation of Racemization Mechanisms in Acylated Amino Acids

The chiral integrity of amino acids is crucial for their biological function, and racemization—the conversion of an enantiomerically pure form into a mixture of equal parts of both enantiomers—is a significant area of study. For acylated amino acids like acetyl-p-nitro-beta-phenylalanine, racemization can occur through specific mechanisms, particularly during synthesis or when subjected to certain chemical environments.

Two primary mechanisms have been identified for the racemization of activated amino acids:

Direct Enolization: This mechanism involves the direct abstraction of the proton from the α-carbon, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.

Oxazolone (B7731731) Formation: A more common pathway for N-acylated amino acids involves the formation of a 5(4H)-oxazolone intermediate. The acyl group on the nitrogen atom participates in the cyclization, and the resulting oxazolone has an acidic proton at the C-4 position. Abstraction of this proton by a base leads to a planar, achiral, and resonance-stabilized oxazolone anion. Subsequent protonation can occur from either side, leading to a racemic mixture. highfine.com

The rate and likelihood of racemization are influenced by several factors, including the strength of the base used, the nature of the solvent, and the temperature. For instance, strong bases and polar aprotic solvents tend to promote racemization. Studies have also shown that dissolving amino acid esters in mixtures of aliphatic ketones and carboxylic acids can induce racemization; the most effective medium identified was acetone (B3395972) containing 15% acetic acid. nih.gov

Table 1: Factors Influencing Racemization of Acylated Amino Acids

| Factor | Influence on Racemization | Mechanism |

|---|---|---|

| Base Strength | Stronger bases increase the rate of racemization. | Facilitates the abstraction of the α-proton. |

| Solvent | Polar aprotic solvents can enhance racemization rates. | Stabilizes charged intermediates. |

| Temperature | Higher temperatures generally accelerate racemization. | Provides the necessary activation energy for proton abstraction. |

| Acyl Group | The nature of the acyl group affects the ease of oxazolone formation. | Electron-withdrawing groups can increase the acidity of the α-proton. |

Stereoselectivity and Diastereoselectivity in Synthetic Pathways

The synthesis of β-amino acids, particularly those with multiple stereocenters like a β-substituted variant, presents significant challenges in controlling stereochemistry. Achieving high stereoselectivity (favoring one stereoisomer) and diastereoselectivity (favoring one diastereomer) is critical.

Several strategies have been developed for the stereoselective synthesis of β-amino acids:

Asymmetric Hydrogenation: Chiral catalysts, often based on rhodium or ruthenium, are used for the asymmetric hydrogenation of N-acyl-β-(amino) acrylates to produce enantiomerically enriched β-amino acids.

Strecker Reaction: This method involves the addition of cyanide to an imine. By using a chiral amine auxiliary, the reaction can be guided to produce a specific stereoisomer of the resulting α-amino nitrile, which is then hydrolyzed to the amino acid. nih.gov

Dynamic Kinetic Resolution (DKR): This powerful technique combines in-situ racemization of the starting material with a stereoselective reaction. Biocatalytic DKR, using enzymes like aminotransferases, has been successfully applied to the synthesis of β-branched α-amino acids with high diastereo- and enantioselectivity. chemrxiv.org The process works by continuously converting the less reactive enantiomer of the starting material into the more reactive one as the product is formed.

For derivatives like β-nitroacrylates, stereoselective transformations are key to producing β2-amino acid derivatives. rsc.org These methods often involve conjugate addition reactions where a chiral catalyst or auxiliary directs the approach of the nucleophile.

Enzymatic Reaction Mechanisms Involving Phenylalanine Aminomutase

Phenylalanine aminomutase (PAM) is an enzyme that catalyzes the interconversion of (S)-α-phenylalanine to (R)-β-phenylalanine, a key step in the biosynthesis of the anticancer drug Taxol. nih.gov Mechanistic studies indicate that the reaction proceeds through an intermediate, believed to be (E)-cinnamic acid, which is formed via an elimination of ammonia (B1221849). This intermediate can then be re-aminated at the β-position. nih.gov

A crucial feature of PAM and related enzymes like phenylalanine ammonia-lyase (PAL) is the presence of a unique electrophilic cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an Ala-Ser-Gly sequence in the enzyme's active site. wikipedia.org

The proposed mechanism for PAL acting on L-phenylalanine involves:

An electrophilic attack by the MIO cofactor on the aromatic ring of the substrate. wikipedia.org

Activation of the C-H bond at the β-carbon.

Deprotonation by a basic residue in the active site, forming a carbanion intermediate. wikipedia.org

Elimination of ammonia to form trans-cinnamate and regenerate the MIO cofactor. wikipedia.org

Studies using L-4-nitrophenylalanine as a substrate for PAL have shown that the nitro group significantly influences the reaction kinetics, suggesting it activates the β-proton for abstraction. nih.gov While wild-type PAL is less active with this substrate compared to L-phenylalanine, the Vmax is still orders of magnitude higher than for mutants lacking the complete MIO structure, highlighting the MIO group's essential role. nih.gov PAM demonstrates a broad substrate scope and high enantioselectivity with various cinnamic acid derivatives, allowing for the synthesis of non-natural aromatic α- and β-amino acids. nih.gov

Catalytic Mechanisms in Supramolecular Systems (e.g., ester hydrolysis)

Supramolecular chemistry offers novel approaches to catalysis by creating self-assembled structures that can mimic the active sites of enzymes. These systems have been effectively used to catalyze reactions like ester hydrolysis, often using p-nitrophenyl esters as model substrates due to the ease of spectrophotometrically monitoring the release of the p-nitrophenolate ion.

One prominent example involves the use of self-assembling peptide amphiphiles that form nanofiber structures. By incorporating amino acids that form a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) into the peptide sequence, these nanofibers can create an enzyme-like active site. bilkent.edu.trrsc.org

The catalytic mechanism for ester hydrolysis in these systems generally follows the model of serine proteases:

The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group, making it a more potent nucleophile.

The activated serine attacks the carbonyl carbon of the ester substrate (e.g., a p-nitrophenylalanine derivative), forming a tetrahedral intermediate.

The aspartate residue helps to stabilize the resulting positive charge on the histidine, facilitating the reaction.

The intermediate collapses, releasing the alcohol portion (p-nitrophenol) and forming an acyl-enzyme intermediate.

Hydrolysis of the acyl-enzyme intermediate by a water molecule regenerates the catalyst and releases the carboxylic acid product.

Kinetic studies of these supramolecular catalysts show that they follow Michaelis-Menten kinetics, and the coordinated action of all three residues in the triad is necessary for maximum catalytic efficiency. bilkent.edu.trnih.gov

Table 2: Kinetic Parameters for Supramolecular Catalysis of p-NPA Hydrolysis

| Catalytic System | KM (mM) | kcat/KM (M-1s-1) | Reference |

|---|---|---|---|

| D/H/S Nanofibers | 0.035 | 126.62 | bilkent.edu.tr |

| His–CP–PEG Nanotubes | - | ~70-fold rate increase | nih.gov |

(Data represents model systems using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate, illustrating the principles applicable to related compounds.)

Biotransformation Pathways of Phenylalanine Metabolism

The primary metabolic pathway for phenylalanine in humans is its hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase. nih.govdavuniversity.org This is the first step in the catabolism of excess phenylalanine. reactome.org The tyrosine is then further broken down into fumarate (B1241708) and acetoacetate. nih.gov

However, alternative biotransformation pathways become significant, particularly when the main catabolic route is compromised. These alternative routes involve a variety of phase 1 and phase 2 reactions. Metabolomic studies have revealed that phenylalanine and its upstream metabolites can undergo bioconjugation with groups such as acetyl, methyl, glucuronide, and glycine. nih.gov

The presence of an acetyl group, as in this compound, is consistent with these alternative biotransformation pathways. Acylation is a common detoxification and clearance mechanism for various compounds in the body. The nitro group, being a strong electron-withdrawing group, is not a natural modification but is often used in synthetic derivatives to probe reaction mechanisms or as a precursor for other functional groups. The biotransformation of such a highly modified amino acid would likely involve N-deacetylation or reduction of the nitro group, followed by further degradation through established or alternative amino acid catabolism pathways.

Advanced Applications in Research and Development

Molecular Probes and Labels in Biophysical Research

The distinct functional groups of Acetyl-p-nitro-beta-phenylalanine allow it to serve as a sensitive probe for investigating the structure, dynamics, and local environment of biological macromolecules.

Site-Directed Spin Labeling (SDSL) with Ketone-Bearing Amino Acids

Site-Directed Spin Labeling (SDSL) is a powerful biophysical technique used to study protein structure and dynamics through the site-specific introduction of a paramagnetic probe, typically a nitroxide spin label. acs.org Traditionally, this has been achieved by introducing a cysteine residue and reacting it with a sulfhydryl-specific nitroxide reagent. nih.gov However, this method is not always suitable for proteins containing essential native cysteines or disulfide bonds. nih.gov

An advanced alternative involves the genetic incorporation of unnatural amino acids (UAAs) with unique reactive groups. acs.org The ketone group, in particular, is an ideal target as it is absent in the 20 canonical amino acids, offering a truly orthogonal labeling strategy. nih.govgoogle.com The UAA p-acetyl-L-phenylalanine (pAcPhe), which bears a ketone group, can be genetically encoded into proteins in various expression systems, including E. coli, yeast, and mammalian cells. nih.govgoogle.com This ketone handle allows for a chemoselective reaction with a hydroxylamine-functionalized spin probe to form a stable oxime linkage, resulting in a spin-labeled side chain designated as "K1". acs.orgnih.gov This method has been successfully used to label proteins like T4 lysozyme (B549824) and the cellular prion protein, enabling distance measurements using Double Electron-Electron Resonance (DEER) spectroscopy. acs.orgnih.gov

While direct studies on this compound for SDSL are not prominent, the presence of the acetyl group suggests its potential as a ketone-bearing amino acid for such applications. The acetyl moiety could theoretically undergo the same oxime ligation chemistry with hydroxylamine (B1172632) spin labels. However, the reaction conditions, which can require a low pH or aniline (B41778) catalysts, would need to be optimized to ensure compatibility with the rest of the protein. google.com

Fluorescence Quenching and Environment Sensing Applications

The nitroaromatic group is a well-known quencher of fluorescence. nih.gov This property makes amino acids containing a nitro group, such as p-nitrophenylalanine (pNO2Phe), valuable as probes for studying molecular interactions and environments. The quenching mechanism can involve photoinduced electron transfer (PET) from an excited fluorophore to the nitroaromatic moiety. rsc.org

Although not fluorescent itself, this compound can act as a powerful quenching agent when placed in proximity to a fluorescent amino acid like tryptophan. The efficiency of this quenching is highly dependent on the distance and orientation between the donor (fluorophore) and the acceptor (quencher), making it a useful spectroscopic ruler for probing protein conformational changes. researchgate.net The introduction of pNO2Phe into peptides and proteins has been used to study binding events and local environmental polarity. researchgate.net For instance, the fluorescence of a probe can be monitored, and the addition of a binding partner containing this compound would lead to a measurable decrease in fluorescence intensity upon interaction. nih.govnih.gov This approach allows for the determination of binding affinities and the study of dynamic processes in real-time.

Infrared (IR) Probes for Protein Structure and Dynamics

Vibrational spectroscopy using infrared (IR) probes offers a powerful way to investigate protein structure and dynamics with high temporal resolution. The ideal IR probe has a strong absorption in a region of the spectrum that is transparent for the rest of the protein. nih.gov The nitro group (–NO₂) of p-nitrophenylalanine (pNO2Phe) is an excellent IR probe due to its strong, distinct symmetric stretching vibration (νsym) that is sensitive to the local electrostatic environment. acs.orgamanote.com

Studies on L-4-nitrophenylalanine have demonstrated that its nitro symmetric stretching frequency shifts in response to changes in the polarity and hydrogen-bonding capability of its surroundings. acs.orgamanote.com For example, a significant 7.7 cm⁻¹ red-shift was observed when this UAA was moved from a solvent-exposed site to a more buried position within a protein. nih.gov This sensitivity allows researchers to map the local environment inside a protein and to track changes in protein conformation and hydration. acs.orgamanote.com The use of isotope labeling (e.g., ¹⁵N) on the nitro group can further help to unambiguously assign its vibrational frequency in complex spectra. acs.orgnih.gov this compound, containing the same nitro-phenyl moiety, is expected to exhibit similar properties, making it a highly effective probe for studying protein folding, binding, and catalysis. nih.govacs.org

| Environment | Nitro Symmetric Stretching Frequency (νNO2,s) | Reference |

| Boc-p¹⁴NO₂Phe in THF | 1347.3 cm⁻¹ | amanote.com |

| p¹⁴NO₂Phe in basic aqueous solution | 1351.1 cm⁻¹ | amanote.com |

| p¹⁴NO₂Phe at solvent-exposed protein site (Site 134) | ~1351 cm⁻¹ (inferred from aqueous solution) | acs.orgamanote.com |

| p¹⁴NO₂Phe at partially buried protein site (Site 150) | ~1343.3 cm⁻¹ (7.7 cm⁻¹ red-shift from exposed site) | acs.org |

Supramolecular Chemistry and Self-Assembly

The defined stereochemistry and functional groups of this compound make it a valuable component in the bottom-up construction of ordered nanoscale and macroscale materials.

Peptide-Based Supramolecular Structures and Hydrogels

The self-assembly of short peptides into well-defined nanostructures like fibers, tubes, and sheets is a rapidly growing field with applications in biomaterials, tissue engineering, and drug delivery. manchester.ac.ukmdpi.com The process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nottingham.ac.uk

Peptides incorporating aromatic residues like phenylalanine are known to form robust hydrogels, driven by π-π stacking between the aromatic rings. nih.govmdpi.com The incorporation of this compound into a peptide sequence can significantly influence its self-assembly behavior. The nitrophenyl group can participate in strong π-π stacking and dipole-dipole interactions, while the acetyl group can act as both a hydrogen bond donor and acceptor. researchgate.net Furthermore, as a beta-amino acid, it promotes the formation of unique and highly stable helical or sheet-like secondary structures that are resistant to proteolytic degradation, a common issue with natural alpha-peptides. rsc.org The N-acetylation of β³-peptides, for example, has been shown to trigger self-assembly into helical fibrils through a specific head-to-tail hydrogen bonding motif. rsc.orgresearchgate.net These properties make peptides containing this compound promising candidates for the design of novel hydrogels for controlled drug release and as scaffolds for cell culture. mdpi.com

Design of Chiral Building Blocks and Molecular Scaffolds for Combinatorial Libraries

Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. nottingham.ac.uknih.gov Amino acids are a major source of these building blocks. nih.gov L-p-nitrophenylalanine is recognized as an important chiral intermediate for the synthesis of optically active drugs. google.com

This compound serves as a highly versatile chiral building block. Its three distinct functional points—the acetylated amine, the carboxylic acid, and the nitro-functionalized phenyl ring—allow for orthogonal chemical modifications. This multi-functionality is highly desirable for the construction of molecular scaffolds for combinatorial libraries. mdpi.com By systematically varying substituents at each of these points, vast libraries of complex molecules can be generated and screened for biological activity. mdpi.com The beta-amino acid backbone introduces additional structural diversity, leading to peptidomimetics and other foldamers with novel three-dimensional structures and potentially new biological functions. researchgate.net The enantiopurity of such building blocks is crucial, and methods for their chiral separation and synthesis are well-established.

Novel Synthetic Building Blocks for Complex Molecules

The strategic design of novel molecular scaffolds is a cornerstone of modern chemistry, enabling the synthesis of complex molecules with tailored properties for research and development. This compound, as a member of the β-amino acid class, represents a versatile building block. Its structure, featuring a β-amino acid backbone, an acetylated amine, and a nitro-functionalized aromatic ring, offers multiple points for chemical modification, making it a valuable precursor in specialized synthetic applications.

Amino Acid-Based Nitroalkenes as Synthetic Intermediates

Amino acid-based nitroalkenes are valuable synthetic intermediates, though their exploration has been limited compared to other nitroalkene types like those based on fatty acids. researchgate.net These compounds combine the structural features of an amino acid with the reactive properties of a nitroalkene, where the nitro group activates the carbon-carbon double bond for various chemical transformations. researchgate.net This activation makes them useful in specialty reactions like Michael additions and Diels-Alder cycloadditions.

The synthesis of amino acid-based nitroalkenes is an area of active study, with protocols being developed for their efficient preparation. researchgate.net While these compounds may exhibit interesting biological properties, such as acting as enzyme inhibitors, their synthesis does not typically start from amino acids that already contain a nitro group, such as p-nitrophenylalanine. researchgate.net Instead, methods often involve constructing the nitroalkene functionality from simpler precursors. An atom-economic organocatalytic asymmetric Michael reaction of α,β,β-trisubstituted olefins has been developed, and the resulting conjugate addition products are valuable for synthesizing novel β(2,2)-amino acids and β-peptides. nih.gov

Table 1: Synthetic Approaches to Nitroalkenes

| Method | Description | Key Features |

|---|---|---|

| Henry Reaction | A base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone, followed by dehydration to yield a nitroalkene. researchgate.net | A classic and versatile method for nitroalkene synthesis. |

| Nitration of Alkenes | Direct addition of a nitro group across a double bond using various nitrating agents. | Offers a direct route if the corresponding alkene is available. |

| Dehydration of Nitro-alcohols | Elimination of water from a β-nitro alcohol, often prepared via a nitroaldol reaction. | A common final step in nitroalkene synthesis pathways. |

| Organocatalytic Michael Reaction | Asymmetric conjugate addition to nitroalkenes to create complex chiral molecules and novel amino acids. nih.gov | Allows for the creation of stereocenters with high enantioselectivity. nih.gov |

Beta-Amino Acid Derivatives in Medicinal Chemistry Research

Beta-amino acid derivatives are of significant interest in medicinal chemistry due to their unique structural and biological properties. nih.govresearchgate.net Derivatives of β-phenylalanine (often abbreviated as β-PADs) are particularly relevant as they can act as crucial components in drug candidates or as starting materials for accessing key therapeutic compounds. nih.govnih.gov As a substituted β-phenylalanine, this compound belongs to this important structural family.

A primary advantage of incorporating β-amino acids into peptides or other small molecules is their enhanced stability. nih.govacs.org Unlike natural α-amino acids, β-amino acid derivatives show greater resistance to degradation by proteolytic enzymes, a feature that is highly desirable for drug development. nih.govacs.org This increased stability can lead to improved bioavailability and potency. The structural diversity and modularity of β-PADs allow them to be used as scaffolds in medicinal chemistry, where their chiral, pseudopeptidic nature enables recognition by biological systems. nih.govtandfonline.com

Research has shown that β-amino acids and their derivatives are vital building blocks for preparing a wide range of pharmaceutical and agrochemical target molecules. researchgate.net Their applications are extensive, and they have been incorporated into compounds targeting various diseases. For instance, β-PADs have been used as precursors for molecules targeting Alzheimer's disease and have been integrated into potential anticancer agents. nih.gov The ability to construct bioactive peptides using β-amino acid patterns is a promising strategy for creating analogues of native peptides with properties of high interest for medicinal applications, including antimicrobial and anti-angiogenic activity. acs.org

Table 2: Applications of β-Amino Acid Derivatives in Medicinal Chemistry

| Derivative Class | Therapeutic Area/Target | Research Finding |

|---|---|---|

| β-Phenylalanine Derivatives (β-PADs) | Anticancer | Utilized in the synthesis of agents targeting Eukaryotic Elongation Factor-2 Kinase (eEF2K), which is involved in tumor resistance. nih.gov |

| β-PADs | Neurodegenerative Disease | Used as precursors for small molecules designed to inhibit amyloid aggregation in Alzheimer's disease. nih.gov |

| General β-Amino Acids | Antimicrobial Peptides | Incorporation into peptide sequences leads to enhanced stability and potent antimicrobial activity. acs.org |

| General β-Amino Acids | Agonists/Antagonists | Used to design molecules that interact with G-protein-coupled receptors (GPCRs). acs.org |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Acetyl-p-nitro-beta-phenylalanine and confirming its structural integrity?

- Methodological Answer : Synthesis typically involves nitration of β-phenylalanine followed by acetylation under controlled conditions. Key steps include:

- Nitration : Use nitric acid in sulfuric acid at 0–5°C to minimize side reactions. Monitor reaction progress via TLC .

- Acetylation : Employ acetic anhydride in anhydrous pyridine. Purify via recrystallization (e.g., ethanol/water mixtures) .

- Characterization : Validate purity using HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and confirm structure via H/C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) .

Q. How should researchers optimize storage conditions to preserve the stability of this compound?

- Methodological Answer : Stability depends on temperature, light, and humidity. Best practices include:

- Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent nitro group degradation.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis or oxidation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with deuterated internal standards for precision. Key parameters:

- Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 μm).

- Ionization : ESI-positive mode (m/z 299.1 → 183.0 for quantification).

- Validation : Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound in literature be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Strategies include:

- Cross-validation : Compare NMR data in identical solvents (e.g., DMSO-d6 vs. CDCl3) .

- High-resolution MS : Confirm molecular formula (CHNO) to rule out isotopic interference .

- Collaborative studies : Replicate synthesis and characterization across independent labs to identify systematic errors .

Q. What experimental design considerations are critical for studying enzymatic interactions involving this compound?

- Methodological Answer : Address nitro group reactivity by:

- Inhibitor controls : Include nitro-reductase inhibitors (e.g., dicoumarol) to isolate target enzyme activity .

- Kinetic assays : Use stopped-flow spectroscopy to monitor transient intermediates (e.g., nitroso derivatives).

- Data normalization : Express activity as % substrate conversion relative to negative controls .

Q. How can researchers mitigate interference from nitro group degradation products in cellular uptake studies?

- Methodological Answer :

- Sample pretreatment : Use solid-phase extraction (e.g., Oasis HLB cartridges) to remove polar metabolites.

- Stability markers : Co-analyze degradation markers (e.g., p-nitrobenzoic acid) via MRM transitions in LC-MS/MS .

- Time-course experiments : Limit exposure times to <24 hours to minimize decomposition .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in toxicity assays?

- Methodological Answer :

- Model fitting : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic curve.

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Uncertainty reporting : Calculate 95% confidence intervals for IC values .

Q. What strategies are recommended for integrating conflicting biological activity data across in vitro and in vivo models?

- Methodological Answer :

- Meta-analysis : Pool data from ≥5 studies using random-effects models to account for heterogeneity.

- Species-specific factors : Adjust for metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans) .

- Pathway mapping : Use KEGG or Reactome to identify conserved molecular targets .

Ethical & Reproducibility Guidelines

Q. How can researchers ensure reproducibility when publishing studies on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.